Methyl 6-(2,5-dimethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
Description
Methyl 6-(2,5-dimethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate is a heterocyclic compound featuring a dihydropyrimidine core substituted with methoxy, methyl, and sulfanylidene groups. Its structural complexity arises from the 2,5-dimethoxyphenyl ring at position 6 and the ester functionality at position 3.
Properties
IUPAC Name |
methyl 6-(2,5-dimethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-9-13(15(19)22-5)14(17-16(23)18(9)2)11-8-10(20-3)6-7-12(11)21-4/h6-8,14H,1-5H3,(H,17,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXSJACRWDMLRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1C)C2=C(C=CC(=C2)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001333682 | |
| Record name | methyl 6-(2,5-dimethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001333682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788871 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
367907-58-2 | |
| Record name | methyl 6-(2,5-dimethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001333682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 6-(2,5-dimethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article summarizes the available research findings regarding its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a pyrimidine core substituted with a dimethoxyphenyl group and a sulfanylidene moiety, which may contribute to its biological activity.
Research indicates that this compound exhibits various biological activities:
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Anticancer Activity :
- The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that it induces apoptosis in glioma cell lines by activating specific signaling pathways associated with cell death .
- A study reported an IC50 value of 2.00 µM in inhibiting the interaction between GST-tagged 14-3-3gamma and a phosphopeptide involved in cancer signaling pathways .
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Antioxidant Properties :
- The presence of methoxy groups in the phenyl ring may enhance the compound's ability to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
-
Antimicrobial Activity :
- Preliminary tests have suggested that this compound exhibits antimicrobial effects against certain bacterial strains, although detailed studies are required to elucidate the specific mechanisms involved.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Comparison with Similar Compounds
Structural Comparisons
Key Analogues Identified:
(2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitrile (11a, 11b) Core Structure: Thiazolo[3,2-a]pyrimidine fused with a benzylidene group. Substituents: 5-methylfuran-2-yl at position 7, cyano (CN) at position 6, and variable aryl groups (e.g., 2,4,6-trimethylphenyl in 11a; 4-cyanophenyl in 11b) . Key Differences:
- Absence of sulfanylidene group.
- Presence of fused thiazole ring and additional carbonyl groups.
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Core Structure: Pyrimido[2,1-b]quinazoline fused system. Substituents: 5-methylfuran-2-yl at position 2, cyano at position 3 . Key Differences:
- Additional quinazoline ring fusion.
- Replacement of sulfanylidene with carbonyl (C=O) groups.
Methyl (6S)-3-(3,5-dimethylphenyl)-4-methyl-2-sulfanylidene-6-(2,4,5-trimethoxyphenyl)-1,6-dihydropyrimidine-5-carboxylate
- Core Structure : Closest analogue with a dihydropyrimidine backbone.
- Substituents : 2,4,5-trimethoxyphenyl at position 6 and 3,5-dimethylphenyl at position 3 .
- Key Differences :
- Methoxy substitution pattern on the aryl ring (2,4,5 vs. 2,5 in the target compound).
- Additional methyl group at position 4.
Pharmacological and Physicochemical Properties
Data Table:
Key Observations:
- The target compound’s sulfanylidene group may enhance hydrogen-bonding interactions compared to analogues with carbonyl groups.
- Methoxy substituents in the target compound and analogue likely improve lipophilicity, influencing bioavailability.
- Cyano-containing analogues (11a, 11b, 12) exhibit higher polarity due to the CN group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
